molecular formula C14H14N2O B8525878 2-ethyl-2,3-dihydro-2-(1H-imidazol-5-yl)-1H-Inden-1-one

2-ethyl-2,3-dihydro-2-(1H-imidazol-5-yl)-1H-Inden-1-one

Cat. No.: B8525878
M. Wt: 226.27 g/mol
InChI Key: RGYAHKKAHXZYBI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-ethyl-2,3-dihydro-2-(1H-imidazol-5-yl)-1H-Inden-1-one is a compound that features an indanone core substituted with an imidazole ring. The imidazole nucleus is a biologically significant pharmacophore, known for its diverse biological and clinical applications

Preparation Methods

The synthesis of 2-ethyl-2,3-dihydro-2-(1H-imidazol-5-yl)-1H-Inden-1-one can be achieved through several synthetic routes. One common method involves the use of a Cu(II) catalyst in the Mannich base technique . The reaction conditions typically include the use of Cu(phen)Cl2 as a catalyst, which has been found to be more effective than other methods. The structures of the synthesized compounds are confirmed using techniques such as FTIR, elemental analyses, mass spectrometry, 1H NMR, and 13C NMR spectroscopy .

Chemical Reactions Analysis

2-ethyl-2,3-dihydro-2-(1H-imidazol-5-yl)-1H-Inden-1-one undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-ethyl-2,3-dihydro-2-(1H-imidazol-5-yl)-1H-Inden-1-one involves its interaction with specific molecular targets and pathways. The imidazole ring allows the compound to interact with biopolymers in living systems, leading to various biological activities . For instance, it can inhibit certain enzymes or receptors, thereby exerting its therapeutic effects. The exact molecular targets and pathways depend on the specific application and context .

Properties

Molecular Formula

C14H14N2O

Molecular Weight

226.27 g/mol

IUPAC Name

2-ethyl-2-(1H-imidazol-5-yl)-3H-inden-1-one

InChI

InChI=1S/C14H14N2O/c1-2-14(12-8-15-9-16-12)7-10-5-3-4-6-11(10)13(14)17/h3-6,8-9H,2,7H2,1H3,(H,15,16)

InChI Key

RGYAHKKAHXZYBI-UHFFFAOYSA-N

Canonical SMILES

CCC1(CC2=CC=CC=C2C1=O)C3=CN=CN3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.